1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F5. It is characterized by the presence of both difluoropropyl and trifluoromethyl groups attached to a benzene ring. This compound is primarily used in research settings and has various applications in chemistry and industry.
Preparation Methods
The synthesis of 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.
Reaction Conditions:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions ortho and para to the trifluoromethyl group, using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The difluoropropyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor signaling, and other cellular processes.
Comparison with Similar Compounds
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
1-(1,1-Difluoropropyl)-2-fluoro-3-(trifluoromethyl)benzene: Contains an additional fluorine atom, which can further influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical behavior and applications compared to its analogs.
Properties
IUPAC Name |
1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5/c1-2-9(11,12)7-3-5-8(6-4-7)10(13,14)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKSDVGFTYYPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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